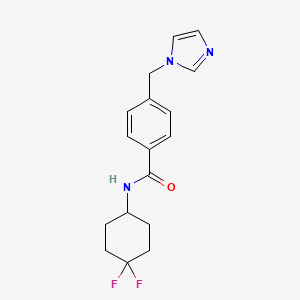

4-((1H-咪唑-1-基)甲基)-N-(4,4-二氟环己基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

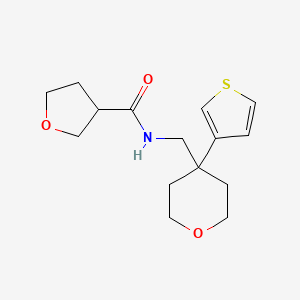

The compound 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is a derivative of benzamide with potential pharmacological properties. It is characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known to be a part of various biologically active compounds.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, indicating that the imidazole moiety can be a viable replacement for other functional groups to produce class III electrophysiological activity in the benzamide series . Although the specific synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is not detailed, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The imidazole ring in such compounds is known to interact with biological targets through various non-covalent interactions. The substitution on the benzamide moiety, such as the difluorocyclohexyl group, could affect the compound's conformation and, consequently, its biological activity. Single-crystal X-ray diffraction techniques have been used to determine the molecular structures of related compounds, which could provide insights into the structural requirements for activity .

Chemical Reactions Analysis

The chemical reactivity of imidazolylbenzamides depends on the substituents present on the benzamide and imidazole rings. These compounds can participate in various chemical reactions, including interactions with metal ions to form complexes. For example, nickel complexes bearing benzamide derivatives have been synthesized and characterized, showing that the nature of the ligands affects the catalytic performance of these complexes in reactions like ethylene oligomerization . This suggests that 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide could also form metal complexes and participate in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the imidazole ring and the difluorocyclohexyl group is likely to affect the compound's solubility, stability, and overall reactivity. The lipophilicity of the difluorocyclohexyl group could enhance the oral bioavailability of the compound, as seen in other benzamide derivatives with potent activity and good oral bioavailability . The specific physical and chemical properties of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide would need to be determined experimentally to understand its pharmacokinetic profile better.

科学研究应用

合成和化学性质

- 关于1,4-苯并二氮杂卓N-亚硝基酰胺与甲苯磺酰甲基异氰酸酯的反应研究引入了一种新颖的合成途径,该途径可生成在药物化学中具有潜在用途的杂环衍生物,证明了该化合物在合成具有潜在麻醉特性的衍生物方面的多功能性 (Pozo 等人,2004)。

- 取代咪唑并[1,5-a]吡嗪的合成涉及区域选择性金属化策略,创建了功能化衍生物,扩大了该化合物在有机合成中的应用 (Board 等人,2009)。

生物活性与应用

- 对N-取代-4-(1H-咪唑-1-基)苯甲酰胺的研究表明,这些化合物具有心脏电生理活性,表明它们具有作为心律失常的 III 类选择性药物的潜力 (Morgan 等人,1990)。

- 另一项关于TNF-α 转化酶 (TACE) 的有效抑制剂的研究发现,新型 ((2-取代-1H-苯并[d]咪唑-1-基)甲基)苯甲酰胺是 TACE 的有效且选择性抑制剂,展示了它们在治疗与 TNF-α 相关的疾病(如类风湿性关节炎)中的潜力 (Ott 等人,2008)。

药代动力学与潜在药物开发

- 对新型 ALK5 抑制剂的药代动力学和组织分布的研究突出了类似化合物在开发口服抗纤维化药物方面的潜力,证明了该化合物在解决纤维化和相关疾病中的适用性 (Kim 等人,2008)。

属性

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O/c18-17(19)7-5-15(6-8-17)21-16(23)14-3-1-13(2-4-14)11-22-10-9-20-12-22/h1-4,9-10,12,15H,5-8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRNCZDPKUXHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)